1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid
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Overview
Description
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, a pyridine ring, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole in the presence of a palladium catalyst.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the indole derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings, using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids or bases.
Coupling: Boronic acids, halogenated derivatives, palladium catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-fluoroindole, 6-chloroindole.
Uniqueness: The presence of the pyridine ring and isopropyl group distinguishes it from other indole derivatives, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
1-propan-2-yl-6-pyridin-4-ylindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMNYZRBIJJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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